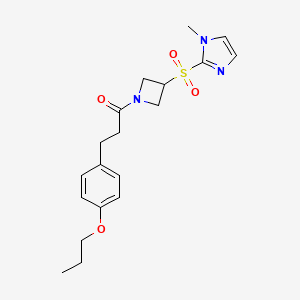

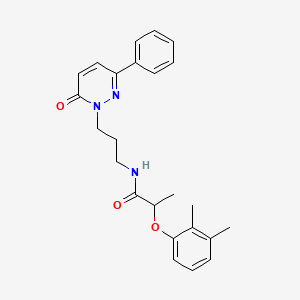

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of an imidazole ring, a sulfonyl group, and an azetidine moiety. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is a common motif in many biologically active compounds. The sulfonyl group is a functional group that often imparts solubility in water and can affect the reactivity of adjacent functional groups. Azetidine, a four-membered nitrogen-containing ring, is less common but can confer rigidity to the molecular structure and influence the compound's interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds involves the use of diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, which can convert primary amines into azides and activated methylene substrates into diazo compounds . This reagent is advantageous due to its stability, ease of preparation, and cost-effectiveness. An updated synthesis of a related reagent, imidazole-1-sulfonyl azide hydrogen sulfate, has been reported to improve stability and safety, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior. The imidazole ring is known for its participation in hydrogen bonding and metal coordination, while the sulfonyl group can act as an electron-withdrawing group, affecting the electronic distribution within the molecule. The azetidine ring introduces strain into the molecule, which can impact its reactivity. The propoxyphenyl group may contribute to the compound's hydrophobic interactions.

Chemical Reactions Analysis

Compounds containing imidazole and sulfonyl groups can participate in various chemical reactions. For instance, imidazole derivatives can be used as catalysts in the nitration of aromatic compounds, as seen with 3-methyl-1-sulfonic acid imidazolium nitrate, which facilitates the nitration of aromatic compounds through the in situ generation of nitrogen dioxide . Additionally, imidazole-based ionic liquids have been employed as catalysts in one-pot synthesis reactions, such as the synthesis of benzo[f]indeno[1,2-b]quinoline-12-one derivatives . These reactions highlight the versatility and reactivity of imidazole-containing compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one" are not detailed in the provided papers, we can infer that the molecule's solubility, stability, and reactivity are influenced by its functional groups. The presence of the sulfonyl group is likely to increase solubility in polar solvents, and the overall molecular architecture could affect the compound's melting point, boiling point, and stability. The imidazole and azetidine rings may also play a role in the compound's ability to engage in chemical reactions, particularly those involving electron transfer or participation in catalytic cycles.

Scientific Research Applications

Organic Synthesis and Catalysis

The design and synthesis of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, highlight the utility of imidazole-based compounds in organic synthesis. These reagents facilitate the conversion of primary amines into azides and activated methylene substrates into diazo compounds, offering a shelf-stable, conveniently crystalline form that can be prepared on a large scale from inexpensive materials (Goddard-Borger & Stick, 2007). Similarly, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as an efficient, halogen-free, and reusable Brønsted acidic ionic liquid catalyst for various synthesis reactions, indicating the versatile catalytic applications of imidazole-sulfonyl-based compounds (Khaligh, 2014).

Biological Activity

Imidazole analogues of fluoxetine represent a novel class of anti-Candida agents, showing potent anti-Candida activity superior to that of miconazole and other antifungal agents. The incorporation of the imidazole ring in place of the methylamino terminus of the aminopropane chain has led to compounds with significantly enhanced activity, illustrating the potential of imidazole-sulfonyl compounds in developing new antifungal therapies (Silvestri et al., 2004).

Antimicrobial and Antifungal Applications

The synthesis of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives has been reported, with these compounds characterized for their antibacterial and antifungal activities. This research underlines the potential of sulfonyl-containing compounds in the development of new antimicrobial agents, showing promise against various bacterial and fungal strains (Shah et al., 2014).

properties

IUPAC Name |

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(4-propoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-3-12-26-16-7-4-15(5-8-16)6-9-18(23)22-13-17(14-22)27(24,25)19-20-10-11-21(19)2/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTQNWCJIBLYBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)

![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)